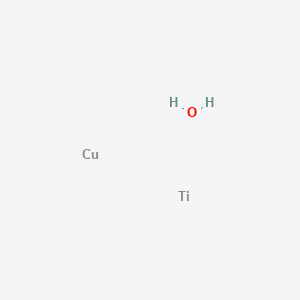
Copper;titanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper titanate, also known as calcium copper titanate, is an inorganic compound with the chemical formula CaCu₃Ti₄O₁₂. It is a remarkable material that has garnered significant attention in the field of advanced ceramics and electronic materials due to its unique electrical and dielectric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper titanate can be synthesized using several methods, each with its own advantages and disadvantages. Some of the commonly employed techniques include:
Solid-State Reaction: This method involves mixing calcium oxide, copper oxide, and titanium dioxide in the desired stoichiometric ratio and heating the mixture at high temperatures (usually above 1000°C) to form copper titanate.
Co-precipitation Method: This involves the precipitation of metal hydroxides from a solution of metal salts, followed by calcination to form the desired compound.
Molten Salt-Assisted Method: This method involves the use of molten salts to facilitate the formation of copper titanate at lower temperatures compared to the solid-state reaction.
Industrial Production Methods
Industrial production of copper titanate typically involves the solid-state reaction method due to its simplicity and scalability. The process involves the following steps:
- Mixing of raw materials (calcium oxide, copper oxide, and titanium dioxide) in the desired stoichiometric ratio.
- Calcination of the mixture at high temperatures (above 1000°C) to form copper titanate.
- Grinding and milling of the calcined product to obtain a fine powder suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Copper titanate undergoes various chemical reactions, including:
Oxidation: Copper titanate can undergo oxidation reactions, where the copper ions are oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, where the copper ions are reduced to lower oxidation states.
Substitution: Copper titanate can undergo substitution reactions, where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and hydrazine.
Substitution: Substitution reactions often involve the use of metal salts or complexing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state copper compounds, while reduction reactions may produce lower oxidation state copper compounds .
Scientific Research Applications
Copper titanate has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
The mechanism by which copper titanate exerts its effects is primarily related to its unique electrical and dielectric properties. The compound exhibits a colossal dielectric constant, which is attributed to a grain boundary (internal) barrier layer capacitance (IBLC) instead of an intrinsic property associated with the crystal structure . This barrier layer electrical microstructure allows for effective permittivity values in excess of 10,000, making it suitable for various electronic applications .
Comparison with Similar Compounds
Copper titanate can be compared with other similar compounds, such as:
Barium titanate (BaTiO₃): Known for its high dielectric constant and ferroelectric properties, barium titanate is widely used in capacitors and piezoelectric devices.
Strontium titanate (SrTiO₃): Exhibits high dielectric constant and is used in capacitors and as a substrate for the growth of high-temperature superconductors.
Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃): Known for its piezoelectric properties, lead zirconate titanate is used in sensors, actuators, and transducers.
Its ability to exhibit high dielectric constant at room temperature makes it a valuable material for advanced electronic applications .
Properties
Molecular Formula |
CuH2OTi |
|---|---|
Molecular Weight |
129.43 g/mol |
IUPAC Name |
copper;titanium;hydrate |
InChI |
InChI=1S/Cu.H2O.Ti/h;1H2; |
InChI Key |
VTDLEONLEMUMFR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















